molecular formula C18H23N5O2 B2696134 N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1170575-06-0

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2696134
CAS No.: 1170575-06-0
M. Wt: 341.415
InChI Key: RYKGMTHCEIAXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine and 6-methylpyridazine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amidation under controlled conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
  • N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Uniqueness

“N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-4-6-16(25-3)15(12-13)19-18(24)23-10-8-22(9-11-23)17-7-5-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGMTHCEIAXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.